4-Hydroxy-6,7-dimethyl-3-nitronaphthalene-1,2-dione
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Overview
Description
4-Hydroxy-6,7-dimethyl-3-nitronaphthalene-1,2-dione is an organic compound with a naphthalene core structure This compound is characterized by the presence of hydroxyl, methyl, and nitro functional groups attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6,7-dimethyl-3-nitronaphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the nitration of 6,7-dimethyl-1,2-naphthoquinone followed by hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases for hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and hydroxylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is achieved through crystallization and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6,7-dimethyl-3-nitronaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyl and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated, alkylated, or other substituted derivatives.
Scientific Research Applications
4-Hydroxy-6,7-dimethyl-3-nitronaphthalene-1,2-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6,7-dimethyl-3-nitronaphthalene-1,2-dione involves its interaction with various molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity. The compound can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,6-dimethyl-2-pyrone: Another hydroxylated naphthalene derivative with different substitution patterns.
2-Hydroxy-3-methylnaphthalene-1,4-dione: A compound with similar functional groups but different positions on the naphthalene ring.
Uniqueness
4-Hydroxy-6,7-dimethyl-3-nitronaphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methyl, and nitro groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
58472-28-9 |
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Molecular Formula |
C12H9NO5 |
Molecular Weight |
247.20 g/mol |
IUPAC Name |
4-hydroxy-6,7-dimethyl-3-nitronaphthalene-1,2-dione |
InChI |
InChI=1S/C12H9NO5/c1-5-3-7-8(4-6(5)2)11(15)12(16)9(10(7)14)13(17)18/h3-4,14H,1-2H3 |
InChI Key |
DGNZBLVDCFXMGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)C(=O)C(=C2O)[N+](=O)[O-] |
Origin of Product |
United States |
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